

# Application Notes and Protocols for Amezalpat in Liver Cancer Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

Amezalpat (TPST-1120) is an orally available, small molecule antagonist of the peroxisome proliferator-activated receptor alpha (PPARα).[1] PPARα is a transcription factor that plays a critical role in the regulation of fatty acid oxidation (FAO), a metabolic pathway frequently exploited by cancer cells to meet their high energy demands.[2] In hepatocellular carcinoma (HCC), PPARα is often highly expressed, correlating with tumor growth and suppression of the anti-tumor immune response.[3] Amezalpat's mechanism of action is twofold: it directly targets the metabolic requirements of cancer cells by inhibiting FAO and remodels the tumor microenvironment to be more favorable for an anti-cancer immune response.

Clinical trial data has shown that **Amezalpat**, in combination with standard-of-care therapies such as atezolizumab and bevacizumab, improves clinical outcomes for patients with unresectable or metastatic HCC. These application notes provide a summary of key data and detailed protocols for preclinical evaluation of **Amezalpat** in liver cancer models.

### **Data Presentation**

# Table 1: Clinical Trial Efficacy Data for Amezalpat in First-Line HCC



| Endpoint                                     | Amezalpat +<br>Atezolizumab/<br>Bevacizumab | Atezolizumab/<br>Bevacizumab<br>Alone | Hazard Ratio<br>(HR)    | Data Cutoff  |
|----------------------------------------------|---------------------------------------------|---------------------------------------|-------------------------|--------------|
| Median Overall<br>Survival (OS)              | 21 months                                   | 15 months                             | 0.65                    | Feb 14, 2024 |
| Confirmed Objective Response Rate (ORR)      | 30%                                         | 13.3%                                 | N/A                     | Apr 20, 2023 |
| Median<br>Progression-Free<br>Survival (PFS) | 7 months                                    | 4.27 months                           | Favors<br>Amezalpat Arm | Apr 20, 2023 |

Data from the MORPHEUS-LIVER Phase 1b/2 clinical trial (NCT04524871).

**Table 2: Efficacy in Biomarker Subpopulations** 

| Subpopulation                     | Endpoint                      | Amezalpat Combination Arm | Control Arm |
|-----------------------------------|-------------------------------|---------------------------|-------------|
| PD-L1 Negative                    | Confirmed ORR                 | 27%                       | 7%          |
| β-catenin Activating<br>Mutations | Confirmed ORR                 | 43%                       | N/A         |
| β-catenin Activating<br>Mutations | Disease Control Rate<br>(DCR) | 100%                      | N/A         |

Data from the MORPHEUS-LIVER Phase 1b/2 clinical trial.

# Signaling Pathways and Experimental Workflows Amezalpat's Dual Mechanism of Action









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. PPARα Antagonism | TPST-1120 | Tempest Therapeutics [tempesttx.com]
- 2. First-in-human Phase I Trial of TPST-1120, an Inhibitor of PPARα, as Monotherapy or in Combination with Nivolumab, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Application Notes and Protocols for Amezalpat in Liver Cancer Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542254#protocol-for-amezalpat-use-in-liver-cancer-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com